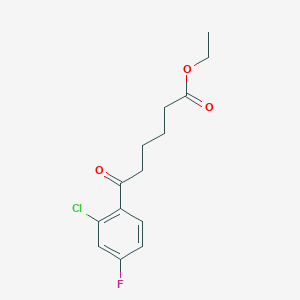

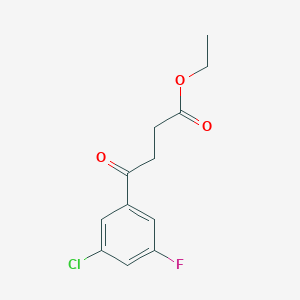

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

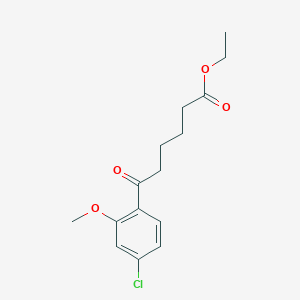

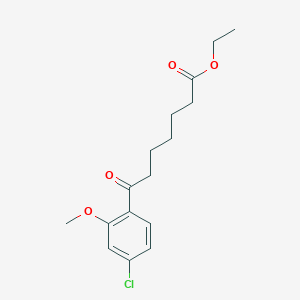

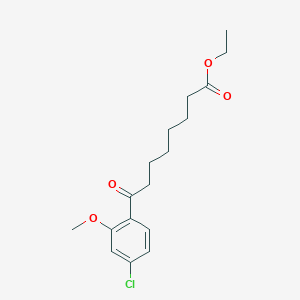

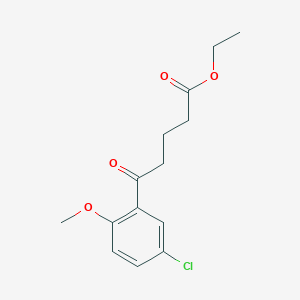

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can be represented in various forms such as line-angle formula, condensed formula, or using symbols to represent atoms and bonds.

Synthesis Analysis

The synthesis of a chemical compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own reactants, products, and conditions. The yield and purity of the product at each step are important factors in the analysis.Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy. The analysis would look at aspects such as bond lengths and angles, the presence of functional groups, and the overall shape of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where it is a product (what reactants are needed to produce it).Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties could include reactivity, acidity or basicity, and stability.Aplicaciones Científicas De Investigación

Enzyme-Catalyzed Asymmetric Reduction

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate has been a subject of interest in enzyme-catalyzed asymmetric reduction processes. Research conducted by Shimizu et al. (1990) focused on the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate using a microbial aldehyde reductase in a solvent-water diphasic system, highlighting its potential in enantiomerically pure compound synthesis (Shimizu et al., 1990).

Biocatalysis in Aqueous Systems

Another study by Kataoka et al. (1997) utilized Escherichia coli transformant cells expressing an aldehyde reductase gene for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This research underscores the compound's role in efficient biocatalytic processes (Kataoka et al., 1997).

Green Chemistry Approaches

Research by Kiyani and Ghorbani (2015) demonstrated a one-pot, three-component reaction involving ethyl 3-oxobutanoate/ethyl 4-chloro-3-oxobutanoate, showcasing its utility in green chemistry through efficient synthesis methods (Kiyani & Ghorbani, 2015).

Microbial Asymmetric Reduction

Shimizu et al. (1990) also explored microbial asymmetric reduction using Sporobolomyces salmonicolor, indicating the compound's significance in microbial synthesis of optically active intermediates (Shimizu et al., 1990).

Biocatalytic Synthesis in Aqueous-Organic Solvent Systems

The work of Xu et al. (2006) on the biocatalytic synthesis using Candida magnoliae in a water/n-butyl acetate system further exemplifies the compound's applicability in biocatalytic processes, particularly in biphasic systems (Xu et al., 2006).

Safety And Hazards

This refers to the potential risks associated with handling or exposure to the compound. It could include toxicity data, flammability, reactivity, and environmental hazards. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).

Direcciones Futuras

This could involve potential applications of the compound, areas of research that could be explored, or improvements that could be made to its synthesis.

Propiedades

IUPAC Name |

ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZOMWINUNBNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254313 |

Source

|

| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate | |

CAS RN |

951889-89-7 |

Source

|

| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)

![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)